molecular formula C9H11NO3 B13657881 1-(4,6-Dimethoxypyridin-2-YL)ethanone

1-(4,6-Dimethoxypyridin-2-YL)ethanone

Cat. No.: B13657881
M. Wt: 181.19 g/mol
InChI Key: XQEXRQGHVWFTKG-UHFFFAOYSA-N
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Description

1-(4,6-Dimethoxypyridin-2-YL)ethanone is an organic compound with the molecular formula C₉H₁₁NO₃ It is derived from pyridine and belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethoxypyridin-2-YL)ethanone typically involves the reaction of 4,6-dimethoxypyridine with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethoxypyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4,6-Dimethoxypyridin-2-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,6-Dimethoxypyridin-2-YL)ethanone
  • 1-(4-Methoxypyridin-2-YL)ethanone
  • 1-(3,5-Dimethoxypyridin-2-YL)ethanone

Uniqueness

1-(4,6-Dimethoxypyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(4,6-dimethoxypyridin-2-yl)ethanone

InChI

InChI=1S/C9H11NO3/c1-6(11)8-4-7(12-2)5-9(10-8)13-3/h4-5H,1-3H3

InChI Key

XQEXRQGHVWFTKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)OC)OC

Origin of Product

United States

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